(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic small molecule characterized by a fluorinated benzothiazole core, a pyridinylmethyl substituent, and a thiophene-containing acrylamide backbone. The compound’s structural uniqueness lies in its hybrid heterocyclic framework, which combines pharmacophoric elements from benzothiazole (a known scaffold for anticancer activity), pyridine (a common pharmacophore in kinase inhibitors), and thiophene (a bioisostere for aromatic rings in drug design). The (E)-configuration of the acrylamide moiety ensures optimal spatial orientation for target binding .
Properties
IUPAC Name |
(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS2/c21-16-4-1-5-17-19(16)23-20(27-17)24(13-14-8-10-22-11-9-14)18(25)7-6-15-3-2-12-26-15/h1-12H,13H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAZTLFIBGDCBR-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of the fluorobenzo[d]thiazole and pyridine moieties contributes to its unique biological activity. The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown promising results in inhibiting the proliferation of cancer cells, particularly breast cancer cells (MCF-7) with IC50 values around 1.27 µM .
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes and receptors involved in cancer progression and inflammation. It may inhibit key signaling pathways, including those related to AKT and mTOR, which are crucial for cell survival and proliferation .
Case Studies
- Antioxidant Activity : Similar thiazolidine derivatives have demonstrated antioxidant properties, which can play a role in mitigating oxidative stress in cells, thus contributing to their anticancer effects .
- Inhibition of Enzymes : Studies suggest that the compound may inhibit enzymes associated with inflammatory processes, potentially leading to reduced inflammation in various biological contexts .
- Cellular Pathways : The compound has been shown to affect cellular pathways by modulating the expression of proteins involved in cell cycle regulation and apoptosis, promoting cancer cell death while sparing normal cells .
Comparative Analysis
A comparison with similar compounds highlights the unique attributes of this compound:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Thiazolidinones | Anticancer, Antioxidant | Enzyme inhibition |
| Pyridine derivatives | Antimicrobial | Cell membrane disruption |
| Benzothiazole analogs | Antiviral | Viral replication inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs can be grouped into three categories based on core motifs: (i) benzothiazole derivatives , (ii) acrylamide/thiophene hybrids , and (iii) pyridine-containing heterocycles . Below is a comparative analysis:
Key Findings:
Fluorinated Benzothiazole vs. Chlorinated Analogues: The 4-fluorobenzo[d]thiazol-2-yl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 4-chlorophenyl derivatives in ), as fluorination often reduces oxidative degradation . However, chlorinated thiazoles (e.g., ) exhibit stronger antifungal activity, suggesting halogen choice impacts target specificity.
Pyridinylmethyl Substitution :
- The pyridin-4-ylmethyl group distinguishes the target compound from simpler pyridine-containing analogs (e.g., ). This substitution likely improves solubility and bioavailability due to increased polarity .
Thiophene-Acrylamide Backbone :
- The (E)-3-(thiophen-2-yl)acrylamide motif is shared with compound 5112 , which showed moderate cytotoxicity. The thiophene ring may enhance π-π stacking with hydrophobic kinase pockets, but the fluorobenzothiazole in the target compound could amplify this effect.
Biological Activity Trends: Acrylamide derivatives with electron-withdrawing groups (e.g., nitro in , cyano in ) exhibit stronger enzymatic inhibition, while electron-donating groups (e.g., methoxy in ) improve membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
